molecular formula C6H4Br2N2O2 B1580786 2,4-Dibromo-6-nitroaniline CAS No. 827-23-6

2,4-Dibromo-6-nitroaniline

Cat. No. B1580786
CAS RN: 827-23-6
M. Wt: 295.92 g/mol
InChI Key: OBTUHOVIVLDLLD-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-nitroaniline is a chemical compound with the molecular formula C6H4Br2N2O2 . It has an average mass of 295.916 Da and a monoisotopic mass of 293.863922 Da . It is also known by other names such as 2,4-Dibrom-6-nitroanilin in German, 2,4-Dibromo-6-nitrobenzenamine, and 2,4-dibromo-6-nitrophenylamine .


Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-6-nitroaniline consists of a benzene ring with two bromine atoms and a nitro group attached to it . The linear formula of this compound is Br2C6H2(NO2)NH2 .


Physical And Chemical Properties Analysis

2,4-Dibromo-6-nitroaniline is a dark yellow to yellow crystalline powder . It has a melting point of 128-130 °C (lit.) . The compound is toxic if swallowed, in contact with skin, or if inhaled .

Scientific Research Applications

Hydrogen/Halogen Bonding Interactions

A study conducted by Esrafili (2013) utilized density functional theory (DFT) computations to investigate the characteristics of hydrogen/halogen bonding interactions in dibromo-nitroaniline. The research focused on understanding the nature of these interactions within crystal structures and biological molecules. The findings highlighted the significant role of dispersion forces in the stability of halogen bonds, contrasting the previously believed predominance of electrostatic forces. This insight is pivotal for the development of materials and molecules with tailored interaction properties (Esrafili, 2013).

Green Chemistry Synthesis

Pappula and Adimurthy (2016) developed an environmentally friendly process for synthesizing 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. This method eliminates the need for organic solvents, demonstrating an important step towards sustainable industrial processes. The approach also showcased the potential for recycling the reaction medium, further reducing environmental impact (Pappula & Adimurthy, 2016).

Crystal Structure Analysis

Research by Bryant et al. (1998) described the crystal structure of 2,6-dibromo-4-nitroaniline, revealing weak hydrogen bonds and interactions that form two-dimensional layers in the crystallographic direction. This study provides valuable insights into the molecular arrangement and potential applications in material science and engineering (Bryant, Sc James, N. C. Norman, & A. Orpen, 1998).

Aerobic Degradation Pathways

Khan et al. (2013) reported the aerobic degradation of 2-chloro-4-nitroaniline by Rhodococcus sp., demonstrating the biodegradability of nitroaniline derivatives and the potential for bioremediation strategies. This study illustrates the capabilities of microorganisms to decompose environmental contaminants, offering solutions for the detoxification of industrial waste products (Khan, Deepika Pal, S. Vikram, & S. Cameotra, 2013).

Safety And Hazards

2,4-Dibromo-6-nitroaniline is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2,4-dibromo-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2N2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTUHOVIVLDLLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20231970
Record name Benzenamine, 2,4-dibromo-6-nitro-
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Molecular Weight

295.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-6-nitroaniline

CAS RN

827-23-6
Record name Benzenamine, 2,4-dibromo-6-nitro-
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Record name 827-23-6
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Record name Benzenamine, 2,4-dibromo-6-nitro-
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Record name 2,4-Dibromo-6-nitroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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